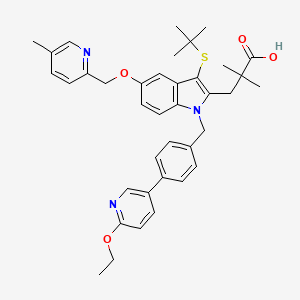

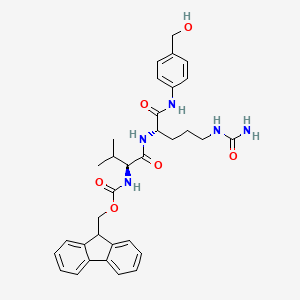

Fmoc-Val-Cit-PAB

描述

Fmoc-Val-Cit-PAB 是一种多功能的肽偶联物,在药物递送系统中得到广泛应用,特别是在抗体药物偶联物 (ADC) 的开发中。该化合物将缬氨酸和瓜氨酸这两种氨基酸与对氨基苯甲酸部分结合在一起。 Fmoc 基团用作保护基团,有助于合成和纯化过程 .

生化分析

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

准备方法

合成路线和反应条件

Fmoc-Val-Cit-PAB 的合成涉及多个步骤:

Fmoc-Cit-PABOH 的制备: 该中间体在二甲基甲酰胺 (DMF) 中制备,浓度为 0.2 M。

哌啶的加入: 将哌啶过量加入(5.0 当量)到溶液中,并在室温下搅拌。

Fmoc-Val-OSu 的形成: 然后加入该化合物以创建所需的 this compound.

工业生产方法

This compound 的工业生产方法通常涉及使用自动肽合成仪进行大规模合成。 这些方法确保高产率和纯度,使该化合物适用于研究和治疗应用 .

化学反应分析

反应类型

Fmoc-Val-Cit-PAB 经历了几种类型的反应:

蛋白水解裂解: Val-Cit 序列被溶酶体中存在的酶组织蛋白酶 B 裂解.

脱保护: Fmoc 基团可以在碱性条件下去除.

常用试剂和条件

哌啶: 用于 Fmoc 基团的脱保护。

组织蛋白酶 B: 裂解 Val-Cit 序列的酶.

形成的主要产物

This compound: 合成过程中形成的主要产物。

脱保护肽: 在去除 Fmoc 基团后形成.

科学研究应用

Fmoc-Val-Cit-PAB 在科学研究中得到广泛应用,特别是在 ADC 的开发中。这些偶联物将单克隆抗体的特异性与小分子的细胞毒性结合起来,使其在靶向癌症治疗中非常有效。 该化合物的稳定性和可控释放特性使其成为药物递送系统中的宝贵工具 .

作用机制

Fmoc-Val-Cit-PAB 的作用机制涉及其被溶酶体中的组织蛋白酶 B 裂解。这种裂解释放细胞毒性有效载荷,然后对靶细胞发挥作用。 Val-Cit 序列确保有效载荷仅在酶存在的情况下释放,从而提供靶向递送 .

相似化合物的比较

类似化合物

Fmoc-Val-Cit-PABC: 另一种在 ADC 中使用的肽偶联物。

Fmoc-Val-Cit-PAB-PNP: 具有不同保护基团的变体.

独特性

This compound 因其优异的血浆稳定性和可控释放特性而独树一帜。 与其他可裂解连接体相比,它具有优势,例如增强的稳定性和选择性 .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。